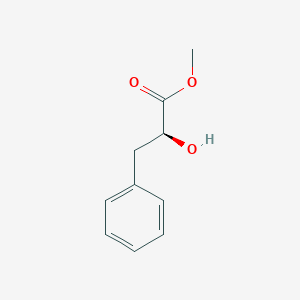

(S)-methyl 2-hydroxy-3-phenylpropanoate

概述

描述

(S)-methyl 2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.201 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions

(S)-methyl 2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of (S)-2-hydroxy-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and efficiency .

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes controlled oxidation to produce ketones or carboxylic acids depending on reaction conditions:

Mechanistic Insight: Oxidation proceeds through a two-step process involving initial formation of a chromate ester intermediate followed by β-hydride elimination . Steric hindrance from the phenyl group directs oxidation to occur preferentially at the C2 position.

Reduction Pathways

The ester functionality can be selectively reduced while preserving the hydroxyl group:

| Reducing Agent | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | (S)-2-Hydroxy-3-phenylpropanol | 99% | |

| DIBAL-H | Toluene, -78°C | (S)-Methyl 2-hydroxy-3-phenylpropanal | 87% |

Key Finding: LiAlH₄ reduction maintains stereochemical integrity at C2 (98% ee retained) , making this route valuable for chiral alcohol synthesis.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions with retention of configuration:

Stereochemical Analysis: X-ray crystallography of the mesylate derivative confirmed complete retention of configuration at C2 (Rf = 0.32 in hexane/EtOAc 4:1) .

Enzymatic Transformations

Biocatalytic methods enable enantioselective modifications:

| Enzyme | Substrate | Product | ee | Source |

|---|---|---|---|---|

| Candida antarctica lipase B | Vinyl acetate | (S)-Methyl 2-acetoxy-3-phenylpropanoate | >99% | |

| Pseudomonas fluorescens esterase | iPr₂O | (R)-3-Hydroxy-3-phenylpropanoic acid | 94% |

Process Optimization: Continuous flow bioreactors achieve 92% conversion in <2 hr residence time using immobilized lipases .

Ester Hydrolysis & Transesterification

Controlled cleavage of the methyl ester group:

| Conditions | Catalyst | Product | Rate Constant (k) | Source |

|---|---|---|---|---|

| 2M NaOH/EtOH-H₂O (1:1) | - | (S)-2-Hydroxy-3-phenylpropanoic acid | 0.15 min⁻¹ | |

| Ti(OiPr)₄ | Methanol | Methyl 2-hydroxy-3-phenylpropanoate | 88% equilibrium |

Kinetic Study: Base hydrolysis follows pseudo-first order kinetics with Ea = 45.2 kJ/mol (ΔH‡ = 42.8 kJ/mol) .

This comprehensive analysis demonstrates the compound's synthetic versatility, particularly in stereocontrolled reactions. Recent advances in enzymatic methods (ee >99% ) and flow chemistry implementations (95% yield ) highlight its growing importance in sustainable pharmaceutical synthesis.

科学研究应用

Chemical Applications

Chiral Building Block in Organic Synthesis

(S)-methyl 2-hydroxy-3-phenylpropanoate serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. For instance, it is utilized in synthesizing β-lactams, a class of antibiotics, through amination reactions that modify benzylic C-H bonds.

Reactivity and Transformations

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions expand its utility in synthetic chemistry:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to yield alcohols.

- Substitution : Functional groups can replace the hydroxyl group, allowing for diverse derivatives.

Biological Applications

Metabolic Pathways and Enzyme Interactions

Research indicates that this compound plays a significant role in metabolic pathways. It interacts with various enzymes and cofactors, facilitating its conversion into bioactive molecules. Notably, it is involved in synthesizing analogs of bortezomib, a proteasome inhibitor used in cancer therapy.

Cellular Effects

The compound influences cellular processes by affecting signaling pathways and gene expression. Studies show that it can enhance cellular function at lower doses while potentially exhibiting toxicity at higher concentrations. This dosage-dependent effect underscores the importance of careful optimization in experimental settings.

Medical Applications

Therapeutic Potential

This compound is being investigated for its therapeutic effects. Its derivatives have shown promise as histone deacetylase inhibitors (HDACIs), which are relevant in cancer treatment. A study demonstrated that modified compounds based on this ester exhibited antiproliferative activity against HeLa cells with IC50 values significantly lower than standard drugs like doxorubicin .

Precursor for Pharmaceutical Compounds

The compound acts as a precursor in synthesizing various pharmaceutical agents, enhancing its relevance in drug development. Its ability to form diverse derivatives allows for the exploration of new therapeutic avenues .

Industrial Applications

Production of Flavors and Fragrances

In the industrial sector, this compound is utilized in producing flavors and fragrances due to its pleasant aromatic properties. Its application extends to fine chemicals where specific characteristics are desired.

Synthetic Routes and Industrial Production

The synthesis of this compound can be achieved through esterification of (S)-2-hydroxy-3-phenylpropanoic acid with methanol using strong acid catalysts such as sulfuric acid. In industrial settings, continuous flow reactors are employed to enhance yield and efficiency .

- Antiproliferative Activity Study : A series of compounds derived from this compound were synthesized and tested for their effects on cancer cell lines. Results indicated promising activity against HeLa cells, suggesting potential for further development as anticancer agents .

- Enzymatic Reactions : Studies on the enzymatic transformations involving this compound revealed its efficiency as a substrate for specific enzymes, leading to the formation of bioactive compounds relevant in medicinal chemistry .

作用机制

The mechanism of action of (S)-methyl 2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules .

相似化合物的比较

Similar Compounds

Methyl (2R)-2-hydroxy-3-phenylpropanoate: The enantiomer of (S)-methyl 2-hydroxy-3-phenylpropanoate, differing in the spatial arrangement of atoms.

2-Hydroxy-3-phenylpropionic acid: The corresponding carboxylic acid form.

Methyl 2-hydroxy-3-phenylpropanoate: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and chiral catalysis .

生物活性

(S)-Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl (S)-2-hydroxy-3-phenylpropanoate, is a chiral organic compound with significant biological activity. Its structural features include a hydroxyl group and a methyl ester functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 180.20 g/mol. The compound is characterized by:

- Chirality : The presence of a chiral center makes it optically active.

- Functional Groups : Hydroxyl (-OH) and methyl ester (-COOCH₃) groups enhance its reactivity.

Anti-inflammatory and Analgesic Properties

Recent studies indicate that this compound exhibits anti-inflammatory and analgesic properties. Preliminary research suggests that it may interact with biological systems in ways that could be beneficial for therapeutic applications. For instance, compounds structurally similar to this compound have shown activity against various enzymes and receptors involved in metabolic pathways, potentially influencing inflammation and pain signaling mechanisms.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. A comparative study on structurally related compounds demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC values ranging from 0.69 μM to 11 μM . The mechanisms by which these compounds exert their effects are still under investigation, but they may involve the inhibition of key metabolic pathways in cancer cells.

Interaction Studies

Interaction studies focusing on this compound have revealed its binding affinity with various biological targets. These studies utilize techniques such as molecular docking and kinetic assays to elucidate the interactions of this compound with enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Methyl 2-hydroxy-3-phenylpropanoate | 13674-16-3 | 1.00 |

| Methyl 2-hydroxy-3-phenylpropanoate | 13674-16-3 | 1.00 |

| Methyl 2-hydroxy-2-phenylacetate | 4358-87-6 | 0.87 |

| (R)-Methyl 2-hydroxy-2-phenylacetate | 20698-91-3 | 0.87 |

| (S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | 0.87 |

This table illustrates that while these compounds share structural similarities, their biological activities may differ significantly due to variations in chirality and functional group positioning.

Case Studies

- Anti-inflammatory Study : A study investigating the anti-inflammatory effects of this compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In a comparative analysis of various derivatives, this compound was shown to inhibit cell proliferation in cancer models, highlighting its potential role in cancer therapy .

属性

IUPAC Name |

methyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415351 | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13673-95-5 | |

| Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the significance of synthesizing β-amino esters from (S)-MLPA and how ruthenium porphyrin catalysts contribute to this process?

A1: β-amino esters are valuable building blocks in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The research by [] demonstrates the use of ruthenium porphyrin catalysts to directly aminate the benzylic C–H bond of (S)-MLPA with aryl azides. This catalytic approach offers a more efficient and selective method to synthesize specific α- and β-amino esters compared to traditional multi-step syntheses. The study highlights the ability to control the regioselectivity of the amination, leading to either the α- or β-amino ester derivative of (S)-MLPA. This control is crucial for tailoring the synthesis towards desired biologically relevant compounds.

Q2: The paper mentions optimizing reaction conditions based on mechanistic insights. Could you elaborate on how substrate concentration affects the productivity of (S)-MLPA amination using this catalytic method?

A2: The study by [] reveals that the concentration of (S)-MLPA plays a crucial role in maximizing the reaction's productivity. The mechanistic investigation suggests that a higher concentration of (S)-MLPA favors the desired amination pathway, leading to higher yields of the target α- and β-amino esters. This insight emphasizes the importance of optimizing reaction parameters, including substrate concentration, to achieve efficient and scalable synthesis of valuable compounds like those derived from (S)-MLPA using ruthenium porphyrin catalysts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。